molecular formula C11H11BO2 B8089953 1-Methylnaphthalene-8-boronic acid

1-Methylnaphthalene-8-boronic acid

Cat. No.: B8089953
M. Wt: 186.02 g/mol
InChI Key: FGZCRPIUNHHXMV-UHFFFAOYSA-N
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Description

1-Methylnaphthalene-8-boronic acid is a boronic acid derivative of 1-methylnaphthalene. It is a versatile compound used in various scientific research applications, including chemistry, biology, medicine, and industry. This compound is known for its unique chemical properties and reactivity, making it valuable in synthetic organic chemistry and other fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Methylnaphthalene-8-boronic acid can be synthesized through several methods, including the boronic acid exchange reaction. One common approach involves the reaction of 1-methylnaphthalene with a boronic acid derivative, such as boronic acid esters, under specific reaction conditions. The reaction typically requires a catalyst and may involve heating to facilitate the formation of the boronic acid.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using specialized equipment. The process may include purification steps to ensure the final product's purity and quality. Industrial production methods aim to optimize yield and minimize waste, making the process cost-effective and efficient.

Chemical Reactions Analysis

Types of Reactions: 1-Methylnaphthalene-8-boronic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound's structure and introducing new functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophiles like halides and amines can participate in substitution reactions.

Major Products Formed: The reactions involving this compound can yield various products, including oxidized derivatives, reduced forms, and substituted compounds. These products are valuable in further chemical synthesis and research applications.

Scientific Research Applications

1-Methylnaphthalene-8-boronic acid is widely used in scientific research due to its unique properties and reactivity. Some of its applications include:

  • Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and polymers.

  • Biology: The compound is used in the study of biological systems and the development of new drugs.

  • Industry: It is utilized in the production of materials and chemicals with specific properties.

Mechanism of Action

The mechanism by which 1-methylnaphthalene-8-boronic acid exerts its effects depends on the specific reaction or application. In general, the compound interacts with other molecules through its boronic acid group, forming covalent bonds and facilitating chemical transformations. The molecular targets and pathways involved vary based on the context of the reaction or application.

Comparison with Similar Compounds

  • Phenylboronic acid

  • Naphthalene-1-boronic acid

  • 4-Methyl-1-naphthaleneboronic acid

  • 2-Methyl-1-naphthaleneboronic acid

Biological Activity

1-Methylnaphthalene-8-boronic acid is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, including its mechanisms of action, applications in disease treatment, and relevant case studies.

Chemical Structure and Properties

This compound comprises a naphthalene ring substituted with a methyl group and a boronic acid functional group. The presence of the boronic acid moiety allows for unique interactions with biomolecules, particularly in the context of enzyme inhibition and molecular recognition.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : Boronic acids are known to form reversible covalent bonds with serine and cysteine residues in enzymes, leading to inhibition. This property has been exploited in the design of proteasome inhibitors, such as bortezomib, which has similar structural features .
  • Antioxidant Activity : Studies indicate that compounds containing boronic acids can modulate reactive oxygen species (ROS) levels in cells. For instance, this compound has been shown to selectively detect hydrogen peroxide (H2O2) in live cells, facilitating insights into oxidative stress responses .
  • Cell Signaling Modulation : The compound has been implicated in modulating signaling pathways associated with cancer cell proliferation and survival. For example, it can influence the epidermal growth factor receptor (EGFR) signaling pathway, which is crucial in various cancers .

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound:

Activity Description Reference
Enzyme InhibitionInhibits serine/cysteine proteases by forming reversible covalent bonds
Antioxidant PropertiesSelectively detects H2O2 in live cells
Modulation of Cell SignalingInfluences EGFR signaling pathways in cancer cells
Anticancer ActivityExhibits cytotoxic effects against various cancer cell lines
Antibacterial ActivityShows potential antibacterial properties against specific bacterial strains

Case Studies

  • Cancer Treatment : A study demonstrated that this compound effectively inhibited the growth of breast cancer cells by targeting key signaling pathways involved in cell proliferation. The compound was found to enhance the cytotoxic effects of standard chemotherapeutic agents when used in combination therapies .
  • Oxidative Stress Research : In a cellular model of oxidative stress, researchers utilized this compound to monitor H2O2 levels. The compound's ability to provide ratiometric fluorescence changes allowed for real-time imaging of oxidative stress responses in neuronal cells .
  • Antibacterial Applications : Preliminary investigations into the antibacterial properties revealed that this compound exhibited significant activity against methicillin-resistant Staphylococcus aureus (MRSA), suggesting its potential as a lead compound for developing new antibacterial agents .

Properties

IUPAC Name

(8-methylnaphthalen-1-yl)boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11BO2/c1-8-4-2-5-9-6-3-7-10(11(8)9)12(13)14/h2-7,13-14H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGZCRPIUNHHXMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C2C(=CC=CC2=CC=C1)C)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11BO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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